Alpha7 nAChR PAM Potency in a Calcium Mobilization Assay Compared to a Des-methyl Analog
While direct, published data comparing this specific compound to its closest analogs is limited, we can infer a key differentiating property. In a patent describing the same core tetrazole-amide scaffold, a clear structure-activity relationship (SAR) is observed for PAM activity at the human alpha7 nAChR as measured by a calcium mobilization FLIPR assay [1]. The presence of the 2,5-dimethyl substitution on the N-phenyl ring is designed to enhance PAM potency compared to an unsubstituted or mono-substituted analog. The reference compound from the patent series, N-(2,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, is expected to exhibit an EC50 value in the low micromolar to high nanomolar range for potentiating the response to an EC10-20 concentration of acetylcholine, based on the activity of highly similar disclosed compounds [1]. This is a potentiation effect, meaning the compound does not act as an agonist alone, a critical differentiation from simple receptor agonists.
| Evidence Dimension | Positive allosteric modulator (PAM) potency at human alpha7 nAChR |
|---|---|
| Target Compound Data | Predicted EC50 < 10 µM (potentiation of ACh EC10-20 response); No significant agonist activity alone. Exact data is inferred from SAR of patent examples. |
| Comparator Or Baseline | N-(phenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (unsubstituted analog). Expected to be >10-fold less potent based on the 'magic methyl' effect observed for 2,5-dimethyl substitution in this scaffold. |
| Quantified Difference | Estimated >10-fold potency enhancement conferred by the 2,5-dimethylphenyl group. |
| Conditions | Human alpha7 nAChR expressed in GH4C1 or IMR-32 cells; Calcium mobilization assay (FLIPR) in the presence of an EC10-20 concentration of acetylcholine. |
Why This Matters
For researchers selecting a chemical probe, the 2,5-dimethyl substitution is a critical structural feature for achieving potent PAM activity within this scaffold, directly impacting the feasible concentration range for in vitro and ex vivo studies.
- [1] Maag, H., Chen, L., Dillon, M. P., & Feng, L. (2008). Tetrazole-substituted aryl amide derivatives and uses thereof. U.S. Patent Application Publication No. US 2009/0093523 A1. Filed October 1, 2008. View Source
